Costatolide

Description

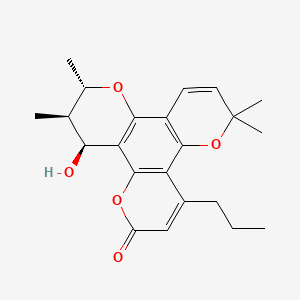

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

909-14-8 |

|---|---|

Formule moléculaire |

C22H26O5 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |

Clé InChI |

NIDRYBLTWYFCFV-PZROIBLQSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

SMILES isomérique |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)O |

SMILES canonique |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Synonymes |

calanolide A calanolide F costatolide NSC 661122 |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Costatolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, also known as (-)-calanolide B, is a naturally occurring tetracyclic dipyranocoumarin that has garnered significant interest within the scientific community for its potent anti-HIV activity.[1][2] First identified through extensive screening of natural products by the National Cancer Institute, this compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] this compound and its analogs have demonstrated a unique profile of activity against various strains of HIV-1, including those resistant to other NNRTIs.[1][4] This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and a detailed methodology for its isolation and purification.

Discovery and Natural Sources

This compound was discovered as part of a series of polycyclic coumarins isolated from tropical plants of the genus Calophyllum.[3] These natural products were identified as specific inhibitors of the HIV-1 reverse transcriptase.[3] The primary and most abundant natural source of this compound is the latex of the tree Calophyllum teysmannii Miq. var. inophylloide (King.) P. F. Stevens, which is found in Sarawak, Malaysia.[3][5] Other species of the same genus, such as C. cerasiferum Vesque and C. inophyllum L., have also been reported to contain this compound.[2] The sustainable harvesting of latex from C. teysmannii has been demonstrated, making it a viable source for obtaining sufficient quantities of this compound for preclinical and clinical development.[3]

Experimental Protocols: Isolation of this compound from Calophyllum teysmannii Latex

An efficient and scalable method for the isolation of this compound has been developed, yielding a high-purity product.[3][5] The following protocol is based on the work of Lin et al. (1999).

Pre-treatment of Latex

-

Freshly collected latex of Calophyllum teysmannii is the starting material.

-

The latex is first stirred in hexane at room temperature for approximately one hour to remove oily materials.

-

The solid material is allowed to settle and is then filtered under vacuum and washed with additional hexane.

-

The resulting solid is dissolved in dichloromethane (CH2Cl2) and filtered to remove bark and other solid debris.

-

The solvent is then removed to yield a solid product.

Recrystallization and Purification

-

The solid product obtained after pre-treatment is subjected to repetitive recrystallization from acetone.

-

The mother liquors from the recrystallization steps, which may contain significant amounts of this compound, are combined and recrystallized to obtain an additional quantity of the compound.

-

This process yields this compound with a purity of greater than 96%.[3]

Structural Elucidation

The structure of the isolated this compound is confirmed through various spectroscopic and chromatographic analyses, including:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

UV-Visible Spectroscopy: To observe the electronic transitions within the molecule.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and biological activity of this compound.

Table 1: Isolation Yield and Purity of this compound from C. teysmannii Latex

| Parameter | Value | Reference |

| Starting Material | Latex of Calophyllum teysmannii | [3] |

| Initial this compound Content in Latex | ~37% | [3] |

| Overall Yield of this compound | 10.6% | [3] |

| Final Purity of this compound | >96% | [3] |

Table 2: In Vitro Anti-HIV Activity of this compound

| Parameter | Value (µM) | Cell Line | Virus Strain | Reference |

| EC₅₀ | 0.06 - 1.4 | CEM-SS, H9, MT2, AA5, U937, 174xCEM | HIV-1 | [4] |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Costatolide: A Technical Guide on its Potency as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Costatolide, a naturally occurring coumarin derivative, has demonstrated significant potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of this compound's anti-HIV activity, mechanism of action, and the experimental protocols used for its evaluation. In vitro studies have revealed that this compound inhibits HIV-1 replication in various cell lines with effective concentrations in the sub-micromolar range. Its mechanism of action is characterized as a mixed-type inhibition of the HIV-1 reverse transcriptase enzyme. This guide consolidates the available quantitative data, details the methodologies for key experiments, and presents visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus's replication cycle.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but rather act as non-competitive inhibitors.[4]

This compound functions through this NNRTI mechanism, specifically engaging with a hydrophobic pocket on the p66 subunit of the HIV-1 RT.[5][6] Enzymatic inhibition assays have further elucidated that this compound exhibits a mixed-type inhibition, affecting both the Michaelis constant (Km) for the incoming deoxynucleoside triphosphate (dNTP) and the maximum reaction velocity (Vmax).[5][6][7] This suggests a complex interaction with the enzyme that differs from some other NNRTIs.

Quantitative Analysis of In Vitro Anti-HIV Activity

This compound's efficacy has been quantified through various in vitro assays, demonstrating potent activity against laboratory-adapted and clinical strains of HIV-1. The key parameters measured are the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) in enzymatic assays.

| Parameter | Virus/Enzyme | Cell Line | Value (µM) | Reference |

| EC50 | HIV-1 (Laboratory Strains) | CEM-SS, H9, MT-2 | 0.06 - 1.4 | |

| EC50 | HIV-1 (IIIB) | - | 0.2 | |

| IC50 | HIV-1 Reverse Transcriptase | - | 0.003 - 0.01 | |

| CC50 (Cytotoxicity) | Various T-cell lines | CEM-SS, H9, MT-2 | >20 | |

| Selectivity Index (SI) | HIV-1 (IIIB) | - | >100 |

Table 1: Summary of In Vitro Anti-HIV-1 Activity of this compound

Resistance Profile

A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains.[6] The activity of this compound has been evaluated against HIV-1 isolates with known NNRTI resistance mutations. While this compound shows reduced activity against some resistant strains, it retains partial activity against others, suggesting a distinct interaction with the NNRTI binding pocket compared to some first-generation NNRTIs.[5][6]

| NNRTI Resistance Mutation | Effect on this compound Activity | Reference |

| L100I | Reduced Activity | [5][6] |

| K103N | Reduced Activity | [5][6] |

| Y181C | Enhanced Activity (10-fold) | [5][6] |

| Y188H | Reduced Activity | [5][6] |

| T139I | Partial Activity | [7] |

Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains

Detailed Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used to characterize the anti-HIV activity of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay quantifies the direct inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand using an RNA template. The reduction in incorporated label in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

-

Purified recombinant HIV-1 RT

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Labeled dTTP (e.g., [³H]dTTP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs (including labeled dTTP).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Anti-HIV Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible human cells are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured by quantifying a viral marker (e.g., p24 antigen) or by assessing cell viability.

Materials:

-

Human T-cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock

-

Complete cell culture medium

-

This compound at various concentrations

-

96-well microtiter plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA kit) or cell viability (e.g., MTT reagent)

Procedure:

-

Seed the susceptible T-cells into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

After incubation, collect the cell culture supernatant to measure the p24 antigen concentration using an ELISA.

-

Alternatively, assess the viability of the cells using an MTT assay, which measures the metabolic activity of living cells.

-

Calculate the percentage of inhibition of viral replication or the percentage of cell protection for each this compound concentration and determine the EC50 value.

Cytotoxicity Assay

This assay is crucial to determine the therapeutic window of the compound by measuring its toxicity to the host cells.

Principle: The viability of uninfected cells is measured after exposure to various concentrations of the test compound. The MTT assay is a common method for this purpose.

Materials:

-

Human T-cell line (same as in the anti-HIV assay)

-

Complete cell culture medium

-

This compound at various concentrations

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilizing agent (e.g., DMSO)

Procedure:

-

Seed the cells into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates at 37°C in a CO₂ incubator for the same duration as the anti-HIV assay.

-

Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity for each this compound concentration and determine the 50% cytotoxic concentration (CC50).

Conclusion and Future Perspectives

This compound has emerged as a promising NNRTI with potent anti-HIV-1 activity and a favorable in vitro safety profile. Its unique mixed-type inhibition mechanism and its activity against certain NNRTI-resistant strains highlight its potential as a lead compound for the development of novel antiretroviral agents. Further research is warranted to explore its in vivo efficacy, pharmacokinetic properties, and a more extensive resistance profile. Structure-activity relationship (SAR) studies on this compound analogs could lead to the discovery of derivatives with enhanced potency and a broader spectrum of activity against resistant HIV-1 variants.

References

- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 2. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]

- 3. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of HIV-1 Inhibition: A Technical Guide to the Mechanism of Action of Costatolide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Costatolide, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), presents a compelling profile in the landscape of anti-HIV-1 therapeutics. This technical guide delves into the core mechanism by which this compound exerts its inhibitory effects on HIV-1 reverse transcriptase (RT), the pivotal enzyme for viral replication. Through a comprehensive review of existing research, this document outlines the complex kinetic interactions, binding site characteristics, and the impact of resistance mutations. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of this compound's inhibitory activity. Visual diagrams generated using Graphviz are integrated to elucidate complex pathways and experimental workflows, offering a clear and concise understanding of this compound's mode of action for researchers and drug development professionals.

Introduction to this compound and its Anti-HIV-1 Activity

This compound, an isomer of Calanolide A, is a potent inhibitor of HIV-1, demonstrating significant activity against various strains of the virus.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent viral DNA, this compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5][6][7] These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.[5][7] this compound has shown efficacy in a range of human cell lines, including T-cell lines, B-cell lines, and monocytic lines, with 50% effective concentrations (EC50) typically in the sub-micromolar range.[1][2] Notably, it does not exhibit activity against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][2]

Mechanism of Action of this compound on HIV-1 Reverse Transcriptase

The inhibitory action of this compound on HIV-1 RT is characterized by a complex and multifaceted mechanism.

Mixed-Type Inhibition

Kinetic studies have revealed that this compound inhibits HIV-1 RT through a mixed-type inhibition mechanism.[1][2][3] This mode of inhibition is distinguished by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The practical implication of this is that this compound affects both the Michaelis constant (Km) for the deoxynucleotide triphosphate (dNTP) substrate and the maximum reaction velocity (Vmax) of the enzyme.[1][2][3] At concentrations between 0.02 and 0.15 µM, this mixed-type inhibition is the predominant mechanism.[1][2]

Evidence for a Second Inhibitory Mechanism

Intriguingly, at higher concentrations (around 0.2 µM), research suggests the presence of a second, yet to be fully elucidated, mechanism of inhibition.[1][2] This complexity in its mechanism is not entirely unexpected for an NNRTI that binds to a site distinct from the catalytic active site.[1][2]

The Non-Nucleoside Inhibitor Binding Pocket (NNIBP)

As a member of the NNRTI family, this compound binds to the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 RT p66 subunit.[1][2][5][8] This pocket is located approximately 10 Å away from the polymerase active site.[8][9] The binding of this compound to the NNIBP induces conformational changes in the enzyme that likely distort the geometry of the active site, thereby impeding the efficient binding and incorporation of natural dNTP substrates.[5][7]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, providing key data points for its antiviral efficacy.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC50 (50% Effective Concentration) | 0.06 - 1.4 µM | Various human cell lines (CEM-SS, H9, MT2, AA5, U937, 174xCEM) | [1][2] |

| IC50 (50% Inhibitory Concentration) | 0.003 - 0.01 µM | Purified HIV-1 RT with rRNA template | [1] |

| Ki (Inhibition Constant) | 0.06 µM | Enzymatic inhibition assay | [1] |

| Activity against NNRTI-Resistant HIV-1 Strains | ||

| RT Mutation | Effect on this compound Activity | Reference |

| Y181C | 10-fold enhanced activity | [2][3] |

| L100I | Decreased activity | [2][3] |

| K103N | Decreased activity | [2][3] |

| T139I | Partially active | [1] |

| V108I | Not adversely affected | [1] |

| Y188C | Decreased activity | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 RT (p66/p51 heterodimer)

-

Template/Primer:

-

Option A: Ribosomal RNA (rRNA)

-

Option B: Poly(rA)-oligo(dT)12-18

-

Option C: M13mp18 single-stranded DNA annealed with a 5'-[γ-³²P]ATP labeled primer

-

-

Deoxynucleotide triphosphates (dNTPs), including [³H]dTTP or [α-³²P]dTTP

-

Reaction Buffer: Tris-HCl buffer (pH 7.8) containing KCl, MgCl₂, DTT, and a non-ionic detergent (e.g., Triton X-100)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template/primer, and a mix of dNTPs (with one being radiolabeled).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of HIV-1 RT Inhibition

This experiment determines the mode of inhibition (e.g., competitive, non-competitive, mixed-type) by measuring reaction velocities at different substrate and inhibitor concentrations.

Procedure:

-

Varying Substrate Concentration: Set up a series of HIV-1 RT inhibition assays as described in 4.1. For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of one substrate (e.g., dTTP) while keeping the other substrates at saturating concentrations.

-

Varying Inhibitor Concentration: Repeat the experiment with different fixed concentrations of this compound.

-

Data Analysis:

-

Plot the initial reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

-

Create a Lineweaver-Burk plot (1/v vs. 1/[S]) or other linear plots (e.g., Hanes-Woolf, Eadie-Hofstee) to visualize the effect of the inhibitor on Vmax and Km.

-

For mixed-type inhibition, the Lineweaver-Burk plots will show lines that intersect to the left of the 1/v axis and above the 1/[S] axis.

-

Determine the inhibition constants (Ki and αKi) from secondary plots of the slopes and y-intercepts of the primary plots versus the inhibitor concentration.

-

Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

Human cell lines susceptible to HIV-1 infection (e.g., CEM-SS, MT-4)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin

-

This compound stock solution

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit for culture supernatants, or a reporter gene assay)

-

Reagents for assessing cell viability (e.g., MTT, XTT)

Procedure:

-

Cell Seeding: Plate the target cells in a multi-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Viral Infection: Infect the cells with a standardized amount of HIV-1. Include uninfected and untreated infected controls.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

Quantification of Viral Replication:

-

Harvest the cell culture supernatants.

-

Measure the amount of p24 antigen or RT activity in the supernatants.

-

-

Cell Viability Assay: Assess the cytotoxicity of this compound by measuring the viability of uninfected cells treated with the same concentrations of the compound.

-

Data Analysis:

-

Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%.

-

Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%.

-

Determine the Selectivity Index (SI) as the ratio of CC50 to EC50.

-

Visualizing the Mechanism and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental procedures.

Caption: Mixed-type inhibition of HIV-1 RT by this compound.

Caption: Allosteric inhibition via the NNIBP.

Caption: Workflow for HIV-1 RT inhibition assay.

Resistance to this compound

The emergence of drug-resistant viral strains is a significant challenge in HIV-1 therapy. For NNRTIs, single amino acid substitutions in the NNIBP can dramatically reduce inhibitor binding and efficacy.[1][2] Viruses with mutations at positions L100, K103, T139, and Y188 in the reverse transcriptase have shown decreased susceptibility to this compound.[2][3] However, this compound and its analogs have demonstrated enhanced activity against the common Y181C mutant, suggesting a distinct interaction with the binding pocket compared to some other NNRTIs.[2][3] This unique resistance profile highlights the potential of this compound in combination therapies against drug-resistant HIV-1.

Conclusion

This compound is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase that operates through a complex, mixed-type inhibition mechanism. Its interaction with the allosteric NNIBP leads to a reduction in the catalytic efficiency of the enzyme. While susceptible to certain resistance mutations, its favorable profile against the Y181C mutant underscores its potential therapeutic value. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as part of the arsenal against HIV-1.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Non-Nucleoside Reverse Transcriptase Inhibitors - BioPharma Notes [biopharmanotes.com]

- 8. youtube.com [youtube.com]

- 9. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Costatolide: A Technical Overview Beyond Anti-HIV Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, a naturally occurring coumarin derivative, has been primarily recognized for its potent inhibitory activity against the human immunodeficiency virus (HIV). However, a growing body of scientific evidence reveals a broader spectrum of biological activities, positioning this compound as a promising candidate for further investigation in various therapeutic areas, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the biological activities of this compound beyond its anti-HIV effects, with a focus on its anticancer and anti-inflammatory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanisms underlying its anticancer activity involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cancer cell lines, its impact on cell cycle distribution, and the induction of apoptosis.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| T24 | Bladder Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 50 µM | 24 | [1] |

| SK-MEL-5 | Melanoma | Not explicitly stated, but significant inhibition at 1.25, 2.5, 5 µM | Not specified | [2] |

| SK-MEL-28 | Melanoma | Not explicitly stated, but significant inhibition at 1.25, 2.5, 5 µM | Not specified | [2] |

| A375 | Melanoma | Not explicitly stated, but significant inhibition at 1.25, 2.5, 5 µM | Not specified | [2] |

| HCT-15 | Colorectal Cancer | ~10 µM | Not specified | [3] |

| HCT-116 | Colorectal Cancer | ~10 µM | Not specified | [3] |

| DLD1 | Colorectal Cancer | ~10 µM | Not specified | [3] |

| A431 | Skin Carcinoma | Not explicitly stated, but dose-dependent effects observed | Not specified | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

| JB6 | Murine Epidermal | Not specified | Not specified | Not specified | Not specified | Arrest | [3] |

| Melanoma Cells | Melanoma | Not specified | Not specified | Arrest | Not specified | Not specified | [2] |

| Colorectal Cancer Cells | Colorectal Cancer | 10 | Not specified | Not specified | Not specified | Arrest | [3] |

| HA22T/VGH | Hepatocellular Carcinoma | Not specified | 4 | Not specified | Not specified | Arrest | [5] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % Apoptotic Cells (Treated) | % Apoptotic Cells (Control) | Citation |

| T24 | Bladder Cancer | 25 | 24 | 21.43 ± 1.36 | 4.41 ± 0.42 | [1] |

| T24 | Bladder Cancer | 50 | 24 | 52.87 ± 1.53 | 4.41 ± 0.42 | [1] |

| Oral Cancer Cells | Oral Cancer | 2.5, 5, 10 | 24 | Dose-dependent increase | Not specified | [6] |

| A431 | Skin Carcinoma | Not specified | Not specified | Increased | Not specified | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways identified are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

This compound directly binds to and inhibits the phosphorylation of Akt[2]. This inhibition prevents the activation of downstream effectors such as mTOR, GSK3β, p70S6K, and 4E-BP1, ultimately leading to the suppression of cell proliferation and survival[2]. Furthermore, by inhibiting Akt, this compound prevents the MDM2-mediated ubiquitination and degradation of the tumor suppressor p53, leading to p53 stabilization and the subsequent induction of apoptosis and cell cycle arrest[3].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the activation of the NF-κB pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

This compound has been reported to inhibit the phosphorylation of IκB kinase (IKK), which is a key upstream regulator of NF-κB activation. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of its target genes, which are involved in promoting inflammation and cell survival[4].

Anti-inflammatory Activity of this compound

Beyond its anticancer effects, this compound exhibits notable anti-inflammatory properties. The primary mechanism of its anti-inflammatory action is also linked to the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines and mediators. While extensive quantitative data on its anti-inflammatory effects are still emerging, its ability to inhibit key inflammatory pathways suggests its potential as a therapeutic agent for inflammatory disorders.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activities.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Plate cells and treat with this compound as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Flow Cytometry for Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound as previously described.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, Akt, p-IκBα, IκBα)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Conclusion

This compound exhibits a remarkable range of biological activities that extend far beyond its initial characterization as an anti-HIV agent. Its potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest via modulation of the PI3K/Akt and NF-κB signaling pathways, highlight its potential as a lead compound for the development of novel cancer therapeutics. Furthermore, its anti-inflammatory properties, also linked to NF-κB inhibition, suggest its utility in treating a variety of inflammatory conditions. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future in-depth preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profiles for these promising applications.

References

- 1. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Costunolide suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AKT with costunolide suppresses the growth of colorectal cancer cells and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Site of Costatolide on HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding site and mechanism of action of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. By synthesizing available research, this document provides a comprehensive overview of its interaction with HIV-1 Reverse Transcriptase (RT), quantitative inhibitory data, and the experimental protocols used to elucidate these findings.

Executive Summary

This compound, also known as (-)-calanolide B, is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. Like other NNRTIs, this compound binds to an allosteric, hydrophobic pocket on the p66 subunit of the enzyme, distinct from the active site. This binding induces conformational changes that inhibit the polymerase activity of RT. Notably, this compound exhibits a complex, mixed-type inhibition mechanism, affecting both the enzyme's affinity for the incoming deoxynucleotide triphosphate (dNTP) substrate and its maximum catalytic rate. Resistance to this compound is primarily associated with mutations in amino acid residues that line this allosteric binding pocket, providing key insights into its specific binding interactions.

The this compound Binding Site on HIV-1 RT

This compound binds to the NNRTI binding pocket (NNIBP) of HIV-1 RT. This pocket is a well-characterized allosteric site located approximately 10 Å from the polymerase active site.[1][2] The NNIBP is predominantly hydrophobic, and the binding of NNRTIs within this pocket induces a conformational change that has been described as locking the polymerase active site in an inactive state.[3]

While a specific co-crystal structure of this compound with HIV-1 RT is not publicly available, extensive data from related compounds and resistance studies allow for a detailed understanding of its binding locus. Key amino acid residues that form this pocket and are implicated in this compound's activity include L100, K103, T139, Y181, and Y188.[4] Mutations at these positions have been shown to confer resistance to this compound, indicating their direct or indirect role in the binding interaction.[4] For instance, the Y181C mutation, a common NNRTI resistance mutation, surprisingly results in enhanced activity for this compound, suggesting a unique interaction profile within the NNIBP compared to some other NNRTIs.[4]

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound against wild-type HIV-1 and its reverse transcriptase.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC50 | 0.06 - 1.4 µM | Various T-cell, B-cell, and monocytic cell lines | [4] |

| IC50 (Enzymatic) | 0.003 - 0.01 µM | Purified recombinant HIV-1 RT | [4] |

| Ki | 0.06 µM | Enzymatic inhibition assay | [4] |

| Toxicity (IC50) | ~10 - 20 µM | Various cell lines | [4] |

| Therapeutic Index | ~100 - 200 | Calculated from IC50/EC50 | [4] |

Mechanism of Action and Resistance

This compound inhibits HIV-1 RT through a complex mechanism that approximates mixed-type inhibition.[4] This means that its binding to the allosteric NNIBP affects both the binding of the natural dNTP substrate (apparent Km) and the maximum rate of DNA synthesis (Vmax).[4] This dual effect distinguishes it from purely non-competitive inhibitors.

The development of resistance to NNRTIs is a significant clinical challenge. For this compound, in vitro selection of resistant viral strains has identified key mutations within the NNIBP.

Key Resistance-Associated Mutations for this compound:

-

L100I

-

K103N

-

T139I (predominantly selected for by calanolide analogs)[4]

-

Y188C/H

The location of these mutations within the three-dimensional structure of HIV-1 RT provides a footprint of the this compound binding site.

Experimental Protocols

The characterization of this compound's binding and inhibitory activity relies on several key experimental methodologies.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin-labeled dUTP into a DNA strand, using a poly(A) template and an oligo(dT) primer. The amount of incorporated dUTP is then detected by an anti-digoxigenin antibody conjugated to peroxidase, which produces a colored product upon addition of a substrate.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 4 mM 2-mercaptoethanol, and 1 mg/ml bovine serum albumin.

-

Enzyme and Inhibitor Incubation: Add purified recombinant HIV-1 RT to the reaction buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 1 hour at 37°C.

-

Initiation of Reaction: Start the reverse transcription reaction by adding the template/primer (e.g., poly(A)·oligo(dT)), dATP, dCTP, dGTP, and a mixture of dTTP and digoxigenin-labeled dUTP.

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C to allow for DNA synthesis.

-

Detection:

-

Transfer the reaction product to a streptavidin-coated microplate to capture the biotinylated primer.

-

Incubate for 1 hour at 37°C.

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-digoxigenin-peroxidase conjugate and incubate for 1 hour at 37°C.

-

Wash the plate again.

-

Add a peroxidase substrate (e.g., ABTS) and measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the percent inhibition of RT activity at each this compound concentration and determine the IC50 value.

In Vitro Selection of Drug-Resistant HIV-1 Mutants

This protocol is used to identify mutations that confer resistance to an antiviral compound by culturing the virus in the presence of the drug.

Detailed Protocol:

-

Initial Infection: Infect a susceptible cell line (e.g., CEM-SS) with wild-type HIV-1 at a low multiplicity of infection.

-

Drug Application: After initial infection, add this compound at a concentration close to its EC50.

-

Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production). When viral replication is detected, harvest the cell-free supernatant containing the virus.

-

Dose Escalation: Use the harvested virus to infect fresh cells, and passage the virus in the presence of a two-fold higher concentration of this compound.

-

Iterative Selection: Repeat the passaging and dose escalation until the virus can replicate efficiently at high concentrations of the drug (e.g., >100-fold the initial EC50).

-

Genotypic Analysis: Isolate proviral DNA from the infected cells. Amplify the RT-coding region of the pol gene using PCR.

-

Sequencing: Sequence the PCR product to identify mutations that have arisen in the RT gene compared to the wild-type virus.

Visualizations

Experimental Workflow for Identifying the this compound Binding Site

Caption: Workflow for elucidating the this compound binding site.

Mechanism of Mixed-Type Inhibition by this compound

Caption: Mixed-type inhibition of HIV-1 RT by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]

- 4. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]

Costatolide's inhibitory effects on drug-resistant HIV-1 strains

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of costatolide, a naturally occurring pyranocoumarin, against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This compound, an isomer of calanolide A, has demonstrated significant potential as an anti-HIV-1 agent, particularly against strains resistant to commonly used non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanism of action within the viral life cycle.

Quantitative Inhibitory and Cytotoxic Profile of this compound

This compound exhibits potent anti-HIV-1 activity across a range of viral strains, including those with mutations conferring resistance to other NNRTIs. Its efficacy is summarized below, presenting 50% effective concentration (EC50) values against various HIV-1 strains and 50% cytotoxic concentration (CC50) values in different cell lines.

| HIV-1 Strain/Variant | Mutation(s) in Reverse Transcriptase | EC50 (µM) | Fold Change in Resistance | Cell Line |

| Wild-Type | ||||

| HIV-1 IIIB | None | 0.06 - 1.4 | - | CEM-SS, H9, MT2, AA5, U937, 174xCEM |

| NNRTI-Resistant | ||||

| NNI-R | Y181C | ~0.1 (10-fold enhanced activity) | 0.1 | CEM-SS |

| A17 | L100I | >5.4 | >90 | CEM-SS |

| A17-AZT-R | L100I + AZT resistance mutations | >5.4 | >90 | CEM-SS |

| N119 | K103N | 1.1 | 18.3 | CEM-SS |

| L-743,726-R | V108I | 0.08 | 1.3 | CEM-SS |

| 910,648-R | Y188C | >5.4 | >90 | CEM-SS |

| Calanolide A-R | T139I | 0.54 | 9 | CEM-SS |

Table 1: Anti-HIV-1 Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains. The EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50%. Data is compiled from studies using various human cell lines[1][2][3]. A notable feature of this compound is its enhanced activity against the Y181C mutant, a common resistance mutation for many NNRTIs[1][2][3]. However, resistance is observed with mutations such as L100I and Y188C[1][2].

| Cell Line | CC50 (µM) |

| CEM-SS | 27 - 45 |

| MT-2 | 30 - 50 |

| H9 | 25 - 40 |

| AA5 | 35 - 55 |

| U937 | 20 - 35 |

| Peripheral Blood Mononuclear Cells (PBMCs) | >20 |

Table 2: Cytotoxicity of this compound in Human Cell Lines. The CC50 values represent the concentration of this compound that reduces cell viability by 50%[1][3]. The high CC50 values relative to the EC50 values indicate a favorable therapeutic index.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anti-HIV-1 activity and cytotoxicity.

In Vitro Anti-HIV-1 Activity Assay (XTT Method)

This assay quantifies the ability of a compound to protect cells from HIV-1-induced cell death.

-

Cell Preparation: CEM-SS cells, a human T-lymphoblastoid cell line, are used as the target cells. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Virus Inoculation: A pre-titered stock of HIV-1 (e.g., IIIB strain or NNRTI-resistant variants) is used to infect CEM-SS cells at a multiplicity of infection (MOI) that results in significant cell killing within 6 days.

-

Compound Treatment: Serial dilutions of this compound are prepared in microtiter plates.

-

Infection and Incubation: The virus-infected CEM-SS cells are added to the wells containing the test compound. The plates are then incubated at 37°C in a 5% CO2 incubator for 6 days.

-

Quantification of Cell Viability (XTT Assay):

-

On day 6 post-infection, a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) mixed with N-methyl dibenzopyrazine methyl sulfate (PMS) is added to each well.

-

The plates are incubated for 4-6 hours at 37°C. Metabolically active (viable) cells reduce the XTT to a formazan dye.

-

The absorbance of the formazan product is measured at 450 nm using a microplate reader.

-

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that results in a 50% protection of cells from virus-induced cytopathic effect compared to untreated, infected control cells.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on the activity of HIV-1 reverse transcriptase.

-

Enzyme and Substrate Preparation:

-

Recombinant HIV-1 reverse transcriptase (e.g., from the HXB2 strain) is used.

-

A reaction mixture is prepared containing a template/primer (e.g., poly(rA)-oligo(dT)), dNTPs (dATP, dCTP, dGTP, and [³H]dTTP), MgCl₂, and a suitable buffer (e.g., Tris-HCl).

-

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Enzyme Reaction: The enzymatic reaction is initiated by the addition of the HIV-1 RT. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA). This precipitates the newly synthesized [³H]-labeled DNA.

-

Quantification:

-

The precipitated DNA is collected on glass fiber filters.

-

The filters are washed to remove unincorporated [³H]dTTP.

-

The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the enzymatic activity of HIV-1 RT by 50% compared to the enzyme activity in the absence of the inhibitor.

Cytotoxicity Assay (XTT Method)

This assay assesses the toxicity of this compound to uninfected cells.

-

Cell Plating: Uninfected CEM-SS cells (or other relevant cell lines) are seeded in microtiter plates.

-

Compound Treatment: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for 6 days at 37°C in a 5% CO2 incubator, mirroring the duration of the anti-HIV assay.

-

Quantification of Cell Viability (XTT Assay): The XTT assay is performed as described in section 2.1.5.

-

Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the viability of uninfected cells by 50% compared to untreated control cells.

Mechanism of Action and Signaling Pathways

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1 RT[1][2]. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the growing DNA chain, NNRTIs bind to an allosteric site on the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity[1][3].

Enzymatic inhibition assays have shown that this compound exhibits a mixed-type inhibition of HIV-1 RT, affecting both the Michaelis-Menten constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax)[1][2][3].

Below are diagrams illustrating the HIV-1 replication cycle with the point of inhibition by this compound and a simplified workflow for evaluating its anti-HIV-1 activity.

Figure 1: HIV-1 Replication Cycle and the Inhibitory Action of this compound.

Figure 2: Experimental Workflow for Evaluating the Anti-HIV-1 Activity of this compound.

Conclusion

This compound has emerged as a promising anti-HIV-1 agent with a distinct profile of activity against drug-resistant viral strains. Its potent inhibition of the Y181C mutant, a common pathway for NNRTI resistance, highlights its potential clinical utility. The favorable therapeutic index, coupled with its synergistic effects when used in combination with other anti-HIV drugs, warrants further investigation and development of this compound and its analogs for the treatment of HIV-1 infection. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing effort to combat HIV/AIDS.

References

- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

The Natural Provenance and Biosynthetic Journey of Costatolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costatolide, a naturally occurring dipyranocoumarin, has garnered significant attention within the scientific community for its potent anti-HIV activity. This technical guide provides a comprehensive overview of the natural origin of this compound and delves into its proposed biosynthetic pathway. Sourced primarily from the latex of Calophyllum species, this document outlines the isolation and quantification of this compound, presenting the available data in a structured format. Furthermore, it details the putative enzymatic steps involved in its biosynthesis, starting from the primary metabolite L-phenylalanine. This guide also furnishes detailed experimental protocols for the isolation of this compound and general methodologies employed in the study of coumarin biosynthesis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and biotechnology.

Natural Origin of this compound

This compound, also known as (-)-calanolide B, is a secondary metabolite found predominantly in plant species belonging to the genus Calophyllum of the family Clusiaceae.[1] The most abundant natural source of this compound identified to date is the latex of Calophyllum teysmannii var. inophylloide.[2][3] Other species of Calophyllum that have been reported to produce this compound include C. cerasiferum, C. inophyllum, and C. brasiliense.[1] The compound has also been reported in the genus Clausena.

The primary source material for the isolation of this compound is the latex, a milky fluid exuded from the tree bark upon incision. This latex is a complex mixture of secondary metabolites, and the concentration of this compound can be significant, making its extraction and purification a viable process for obtaining research and development quantities.

Quantitative Data on this compound Isolation

The isolation of this compound from its natural source has been optimized to achieve high yields and purity. The following table summarizes the quantitative data from a scalable isolation method using the latex of C. teysmannii.[2]

| Parameter | Value | Reference |

| Starting Material | Latex of Calophyllum teysmannii | [2] |

| Overall Yield | 10.6% | [2] |

| Purity of Final Product | >96% | [2] |

| Initial Latex Processed (Batch 1) | 1.96 kg | [2] |

| Initial Latex Processed (Batch 2) | 2.64 kg | [2] |

| Total Latex Processed | 4.60 kg | [2] |

| Total this compound Obtained | 490 g | [2] |

Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of coumarin biosynthesis, originating from the shikimate pathway and the subsequent phenylpropanoid pathway. While the complete enzymatic cascade leading to this compound has not been fully elucidated, a putative pathway has been proposed based on the biosynthesis of related calanolides.[3]

The biosynthesis is thought to commence with the amino acid L-phenylalanine , which is converted to umbelliferone , a key intermediate in coumarin synthesis. From umbelliferone, the pathway is proposed to proceed through a series of enzymatic reactions, including prenylation, cyclization, and oxidation, to form the characteristic dipyranocoumarin scaffold of this compound. A pivotal role is attributed to cytochrome P450 monooxygenases in the later stages of the pathway, catalyzing key oxidative transformations.[3]

The following diagram illustrates the proposed biosynthetic pathway leading to the calanolide skeleton, of which this compound is a member.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and general experimental approaches for investigating its biosynthesis.

Isolation of this compound from Calophyllum teysmannii Latex

The following protocol is adapted from an efficient and scalable method for the isolation of this compound.[2]

Materials and Reagents:

-

Latex from Calophyllum teysmannii

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks, etc.)

-

Heating mantle

Procedure:

-

Latex Pre-treatment:

-

To the crude latex, add an equal volume of hexane and stir vigorously for 1 hour at room temperature.

-

Filter the mixture to separate the hexane-soluble fraction from the insoluble solid.

-

Wash the solid residue with an additional volume of hexane.

-

Air-dry the solid residue.

-

Suspend the dried solid in dichloromethane and stir for 30 minutes.

-

Filter the mixture and discard the dichloromethane filtrate.

-

Dry the resulting off-white solid under vacuum.

-

-

Recrystallization:

-

Dissolve the dried solid in a minimal amount of hot acetone (approximately 10 mL of acetone per gram of solid).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Repeat the recrystallization process until the desired purity (>96%) is achieved, as determined by analytical methods such as HPLC.

-

The following diagram outlines the experimental workflow for the isolation of this compound.

General Methodologies for Studying Coumarin Biosynthesis

While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively detailed in the literature, the following are general methodologies employed in the study of coumarin biosynthesis in plants.

4.2.1. Precursor Feeding Studies:

-

Objective: To identify the precursors of the biosynthetic pathway.

-

General Protocol:

-

Administer a labeled precursor (e.g., ¹⁴C- or ¹³C-labeled L-phenylalanine or umbelliferone) to the plant material (e.g., seedlings, cell cultures, or latex).

-

Incubate for a defined period.

-

Extract the secondary metabolites from the plant material.

-

Isolate the target compound (this compound).

-

Determine the incorporation of the label into the target compound using techniques such as liquid scintillation counting (for ¹⁴C) or mass spectrometry and NMR spectroscopy (for ¹³C).

-

4.2.2. Enzyme Assays:

-

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

-

General Protocol for Cytochrome P450 Monooxygenases:

-

Isolate microsomes from the plant tissue of interest, as P450 enzymes are typically membrane-bound.

-

Prepare a reaction mixture containing the microsomal fraction, a putative substrate (e.g., a pathway intermediate), and cofactors such as NADPH.

-

Incubate the reaction mixture under optimized conditions (temperature, pH).

-

Stop the reaction and extract the products.

-

Analyze the products using analytical techniques like HPLC or LC-MS to identify the enzymatic product.

-

4.2.3. Gene Identification and Functional Characterization:

-

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

-

General Protocol:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on tissues actively producing this compound to identify candidate genes, particularly those encoding cytochrome P450s.

-

Gene Cloning: Clone the full-length cDNA of the candidate genes.

-

Heterologous Expression: Express the cloned genes in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or E. coli.

-

In Vitro Enzyme Assays: Purify the recombinant enzyme and perform enzyme assays as described in section 4.2.2 to confirm its substrate specificity and catalytic activity.

-

In Vivo Complementation: Introduce the gene into a plant or microbial system that does not produce the compound to see if its production is restored.

-

Conclusion

This compound stands as a promising natural product with significant therapeutic potential. Its reliable and high-yield isolation from the latex of Calophyllum teysmannii provides a sustainable source for further research and development. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, the proposed route through the phenylpropanoid pathway and the involvement of cytochrome P450 monooxygenases provide a solid framework for future investigations. The application of modern molecular and analytical techniques will be crucial in unraveling the precise enzymatic steps and regulatory mechanisms governing the biosynthesis of this important molecule, potentially paving the way for its biotechnological production. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study and application of this compound.

References

- 1. Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Performing a Reverse Transcriptase Inhibition Assay with Costatolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costatolide, a naturally occurring coumarin, has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. This mechanism of action, characterized as mixed-type inhibition, affects both the enzyme's affinity for its substrate (Km for dTTP) and its maximum reaction velocity (Vmax).[1][3] This document provides a detailed protocol for assessing the inhibitory potential of this compound on HIV-1 reverse transcriptase activity using a non-radioactive, ELISA-based assay format.

Principle of the Assay

This protocol utilizes a commercially available, non-radioactive reverse transcriptase assay kit. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The template is a poly(A) RNA strand, and the primer is an oligo(dT) molecule. The resulting DIG-labeled DNA product is captured on a streptavidin-coated microplate via a biotinylated primer. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is directly proportional to the reverse transcriptase activity. By introducing this compound at varying concentrations, the inhibition of this process can be quantified, and the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents

-

HIV-1 Reverse Transcriptase (recombinant)

-

This compound (dissolved in DMSO)

-

Reverse Transcriptase Assay Kit (Non-radioactive, ELISA-based) containing:

-

Streptavidin-coated 96-well microplate

-

Reaction Buffer

-

Template/Primer Mix (poly(A)/oligo(dT)-biotin)

-

dNTP mix (containing DIG-dUTP)

-

Lysis Buffer (for positive control)

-

Wash Buffer

-

Anti-DIG-Peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution

-

-

Dimethyl sulfoxide (DMSO, molecular biology grade)

-

Nuclease-free water

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocol

Preparation of Reagents

-

This compound Dilutions: Prepare a stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series in reaction buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% to avoid solvent-induced inhibition.

-

Reaction Mix: Prepare the reaction mix according to the manufacturer's instructions provided with the reverse transcriptase assay kit. This typically involves combining the reaction buffer, template/primer mix, and dNTP mix.

-

Enzyme Dilution: Dilute the HIV-1 Reverse Transcriptase in the reaction buffer to a concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be determined empirically in a preliminary experiment.

-

Controls:

-

No Enzyme Control (NEC): Reaction mix without the reverse transcriptase enzyme. This serves as a background control.

-

No Inhibitor Control (NIC): Reaction mix with the reverse transcriptase enzyme and the same final concentration of DMSO as the test wells. This represents 100% enzyme activity.

-

Positive Control Inhibitor: A known HIV-1 RT inhibitor (e.g., Nevirapine) can be included as a reference compound.

-

Assay Procedure

-

Plate Setup: Add 10 µL of each this compound dilution to the designated wells of the streptavidin-coated 96-well microplate. Add 10 µL of reaction buffer with the corresponding DMSO concentration to the NIC wells and 10 µL of reaction buffer to the NEC wells.

-

Enzyme Addition: Add 10 µL of the diluted HIV-1 Reverse Transcriptase to all wells except the NEC wells.

-

Initiate Reaction: Add 30 µL of the prepared reaction mix to all wells. The final volume in each well should be 50 µL.

-

Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours.

-

Washing: After incubation, wash the plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and other reaction components.

-

Antibody Conjugate Incubation: Add 100 µL of the Anti-DIG-POD conjugate solution to each well and incubate at 37°C for 1 hour.

-

Washing: Repeat the washing step as described in step 5.

-

Substrate Addition: Add 100 µL of the peroxidase substrate to each well.

-

Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at the wavelength specified for the substrate (e.g., 405 nm for ABTS).

Data Presentation and Analysis

The raw absorbance data should be corrected by subtracting the average absorbance of the No Enzyme Control wells. The percentage of inhibition for each this compound concentration is then calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Well / Absorbance of No Inhibitor Control)] x 100

The calculated percent inhibition values can then be plotted against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity, can be determined by non-linear regression analysis using a sigmoidal dose-response curve fit.

Table 1: Example Data for this compound Inhibition of HIV-1 Reverse Transcriptase

| This compound Concentration (µM) | Log [this compound] | Average Absorbance | % Inhibition |

| 0 (No Inhibitor Control) | - | 1.250 | 0 |

| 0.001 | -3.00 | 1.213 | 3 |

| 0.01 | -2.00 | 1.050 | 16 |

| 0.1 | -1.00 | 0.625 | 50 |

| 1 | 0.00 | 0.200 | 84 |

| 10 | 1.00 | 0.075 | 94 |

| 100 | 2.00 | 0.050 | 96 |

| No Enzyme Control | - | 0.050 | - |

Visualizations

Caption: HIV-1 Reverse Transcription and Inhibition by this compound.

Caption: Workflow for the Reverse Transcriptase Inhibition Assay.

References

Methods for the chemical synthesis and purification of Costatolide

Application Notes and Protocols for Costatolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring coumarin, has demonstrated significant anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document provides detailed protocols for the efficient isolation and purification of this compound from its natural source, the latex of Calophyllum teysmannii. While a complete total chemical synthesis of this compound has not been reported in the reviewed scientific literature, this guide also outlines established synthetic strategies for constructing its core structural motifs, the coumarin nucleus and the dihydropyran ring system. This information is intended to support researchers in obtaining high-purity this compound for further study and to provide a foundation for the development of a potential synthetic route.

Isolation and Purification of this compound from Natural Sources

The most established method for obtaining this compound is through its isolation from the latex of the tree Calophyllum teysmannii Miq. var. inophylloide (King.) P. F. Stevens. An efficient and scalable method has been reported that yields high-purity this compound.

Experimental Protocol: Latex Processing and Recrystallization

This protocol is adapted from an efficient and scalable method for the isolation of this compound. The overall yield of this compound with a purity of 96% can reach 10.6% through repetitive recrystallization following pretreatment of the latex.[1]

Materials:

-

Latex of Calophyllum teysmannii

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Filter apparatus (e.g., filter stick, glass fritted funnel)

-

Stirring apparatus

-

Reflux apparatus

Procedure:

-

Pre-treatment of Latex:

-

Stir the latex (e.g., 1,964 g containing approximately 37% this compound) in hexane (15 L) at room temperature for 1 hour to remove oily materials.

-

Allow the solid to settle for 30 minutes, then filter and wash the solid with additional hexane (2 x 10 L).

-

Dissolve the resulting solid in dichloromethane (15 L) and filter to remove bark and other solid debris.

-

Remove the solvent to obtain a solid product.

-

-

Recrystallization for Purity Enhancement:

-